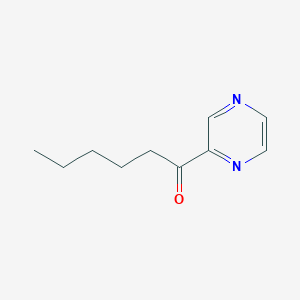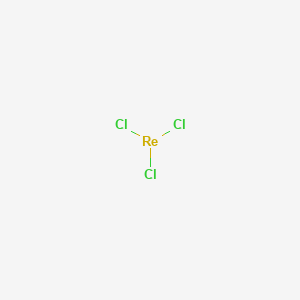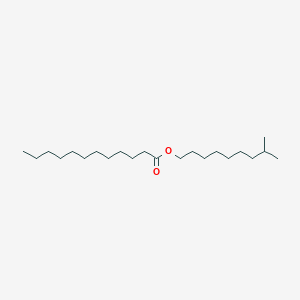
N-(3-aminopropyl)-N-butyl-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-N-butyl-N-methylamine (NAPBMA) is an organic compound that has been studied for its potential applications in scientific research. NAPBMA is a synthetic amine that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Characterization in Coordination Chemistry
N-(3-aminopropyl)-N-butyl-N-methylamine and its derivatives have been extensively studied for their roles in the synthesis and characterization of various macrocyclic and coordination compounds. For instance, the reaction between 2,6-bis(2-formylphenoxymethyl)pyridine and derivatives of this compound has led to the synthesis of a new family of oxa-aza macrocyclic ligands, opening a wide range of coordination possibilities with Y(III), Ln(III), Zn(II), and Cd(II) cations (Lodeiro et al., 2004). Similarly, the synthesis, crystal structure, and fluorescence properties of Zn(II) complexes with these ligands have been characterized, showing significant fluorescence intensity and forming 1D chain structures by π-π stacking (Xi, 2008).
Catalytic Applications in Organic Reactions
The amine-functionalized compounds, including this compound, have been used to enhance catalyst lifetime in organic reactions like transesterification. Studies have shown that the presence of these amine compounds affects the basicity and basic strength of the catalyst, significantly influencing the catalytic activity and the yield of the reaction products (Samerjit et al., 2016).
Application in Polymer Science
In polymer science, this compound derivatives are utilized as monomers for condensation polymerization, particularly in generating poly(4-alkyl-4-azaheptamethylene aldaramides). An improved process involving bisconjugate addition followed by catalytic hydrogenation has been reported, which yields the target triamines in nearly quantitative yield and high purity (Denton et al., 2007).
Biochemical Insights and Metabolic Pathways
The biochemical significance of this compound and related compounds is also noteworthy. For instance, studies have highlighted the role of similar compounds in the synthesis of S-adenosylmethionine (SAM), a critical biological molecule involved in transferring methylene, amino, ribosyl, and aminopropyl groups in various metabolic reactions (Fontecave et al., 2004).
Mécanisme D'action
Target of Action
It is structurally similar to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine and N-(3-aminopropyl)cyclohexylamine , which are known to interact with Histone acetyltransferase KAT2B and spermine synthase respectively. These targets play crucial roles in gene expression and cell growth.
Mode of Action
Based on its structural similarity to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine , it may interact with its targets to modulate their activity. This could result in changes in cellular processes such as gene expression, cell growth, and survival.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to cell survival, apoptosis, autophagy, and necroptosis .
Pharmacokinetics
Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been analyzed using reverse phase (rp) hplc methods , suggesting that similar techniques could be used to study the pharmacokinetics of N-(3-aminopropyl)-N-butyl-N-methylamine.
Result of Action
Based on its structural similarity to other compounds, it may influence gene expression, cell growth, and survival .
Action Environment
Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been evaluated under various conditions , suggesting that environmental factors could potentially influence the action of this compound.
Propriétés
IUPAC Name |
N'-butyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBZJBVQYLKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427958 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13595-43-2 |
Source


|
| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

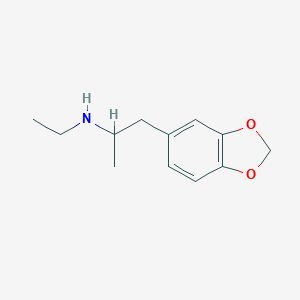


![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)
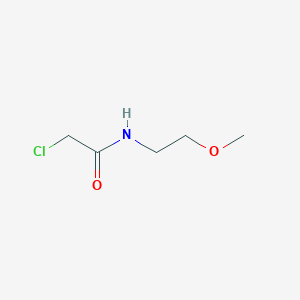
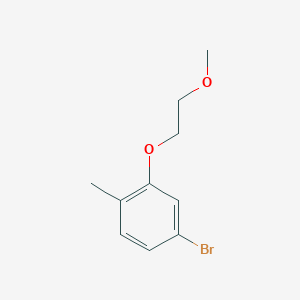
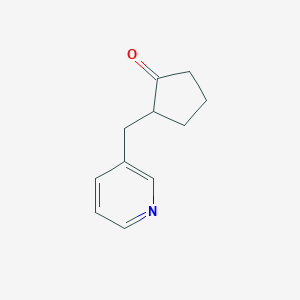
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
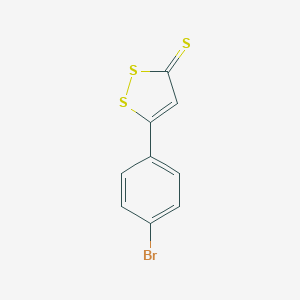
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)

